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molecular formula C17H25NO3 B8496653 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester

3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester

Cat. No. B8496653
M. Wt: 291.4 g/mol
InChI Key: LIWZFVONRJRRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580824B2

Procedure details

To a solution of 4-(2-tert-butoxycarbonyl-ethyl)-3-ethyl-5-methyl-benzoic acid (36.0 g, 123 mmol) in isopropanol (400 mL), HOBT (18.3 g, 135 mmol) followed by EDC HCl (27.1 g, 142 mmol) is added. The mixture is stirred at rt for 1 h before aq. ammonia (69 mL of 25% solution) is added. Stirring is continued for 1 h before the mixture is diluted with DCM (500 mL) and washed with half sat. aq. NaHCO3 solution (3×400 mL), followed by water (400 mL). The org. extract is dried over MgSO4, filtered and concentrated. The crude product is trituated with TBME 8250 mL). The solid material is collected, washed with additional TBME (50 mL) and dried under high vacuum to give 3-(4-carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid tert-butyl ester (31.91 g) as a white solid.
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
27.1 g
Type
reactant
Reaction Step Three
Quantity
69 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH2:8][CH2:9][C:10]1[C:18]([CH3:19])=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][C:11]=1[CH2:20][CH3:21])=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C=CC2N(O)N=[N:28]C=2C=1.CCN=C=NCCCN(C)C.Cl.N>C(O)(C)C.C(Cl)Cl>[C:1]([O:5][C:6](=[O:7])[CH2:8][CH2:9][C:10]1[C:18]([CH3:19])=[CH:17][C:13]([C:14](=[O:15])[NH2:28])=[CH:12][C:11]=1[CH2:20][CH3:21])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CCC1=C(C=C(C(=O)O)C=C1C)CC
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
27.1 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Four
Name
Quantity
69 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
washed with half sat. aq. NaHCO3 solution (3×400 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid material is collected
WASH
Type
WASH
Details
washed with additional TBME (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCC1=C(C=C(C=C1C)C(N)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.91 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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